N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 4-fluoroaniline with 2-cyanopyrimidine under acidic conditions to form the imidazo[1,2-a]pyrimidine core. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine
- (4-fluorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone
Uniqueness
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H15FN4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C20H15FN4O/c1-13-3-5-15(6-4-13)19(26)24-18-17(14-7-9-16(21)10-8-14)23-20-22-11-2-12-25(18)20/h2-12H,1H3,(H,24,26) |
InChI Key |
OSGZYJKDINLIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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